Dodecyl anthracen-2-ylcarbamate

Description

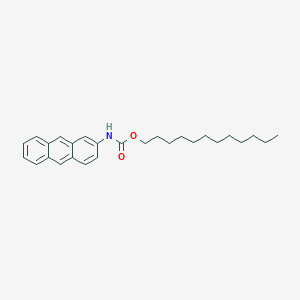

Dodecyl anthracen-2-ylcarbamate is a synthetic organic compound comprising an anthracene moiety (a polycyclic aromatic hydrocarbon) functionalized with a carbamate group at the 2-position and a dodecyl (C12) alkyl chain. The carbamate group (–NH–CO–O–) introduces hydrogen-bonding capacity, while the dodecyl chain imparts significant hydrophobicity, influencing its solubility, self-assembly, and crystallinity.

Properties

CAS No. |

143328-44-3 |

|---|---|

Molecular Formula |

C27H35NO2 |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

dodecyl N-anthracen-2-ylcarbamate |

InChI |

InChI=1S/C27H35NO2/c1-2-3-4-5-6-7-8-9-10-13-18-30-27(29)28-26-17-16-24-19-22-14-11-12-15-23(22)20-25(24)21-26/h11-12,14-17,19-21H,2-10,13,18H2,1H3,(H,28,29) |

InChI Key |

IETQCFPJUZVOLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)NC1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl anthracen-2-ylcarbamate typically involves the reaction of anthracene-2-carboxylic acid with dodecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dodecyl anthracen-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where nucleophiles like amines or alcohols replace the dodecyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated carbamate moieties.

Substitution: Substituted carbamates with different alkyl or aryl groups.

Scientific Research Applications

Material Science Applications

Surfactant Properties

Dodecyl anthracen-2-ylcarbamate exhibits surfactant properties, making it useful in the formulation of emulsions and dispersions. Its amphiphilic nature allows it to stabilize mixtures of water and organic solvents, which is critical in various industrial applications such as coatings, cosmetics, and pharmaceuticals. The micellar structures formed by this compound can enhance the solubility of poorly soluble drugs, thus improving their bioavailability.

Nanomaterials and Nanocomposites

The compound has been utilized in the development of nanomaterials, particularly in creating nanocomposites that incorporate organic and inorganic materials. These composites can exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in electronics and aerospace industries.

| Application | Description |

|---|---|

| Surfactant formulations | Stabilizes emulsions and dispersions in various industrial products. |

| Nanocomposites | Enhances mechanical properties and thermal stability for advanced materials. |

Medicinal Chemistry Applications

Drug Delivery Systems

this compound has been investigated as a potential carrier for drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, facilitating their transport through biological membranes. This property is particularly useful in targeting cancer therapies, where localized drug delivery can minimize systemic side effects.

Anticancer Activity

Research indicates that derivatives of anthracene compounds, including this compound, may possess anticancer properties due to their ability to intercalate DNA. This mechanism disrupts cancer cell proliferation by interfering with DNA replication processes. Studies have shown promising results in vitro against various cancer cell lines.

| Application | Description |

|---|---|

| Drug delivery systems | Micellar formation enhances transport of hydrophobic drugs. |

| Anticancer activity | Intercalation of DNA disrupts cancer cell proliferation. |

Case Studies

Case Study 1: Drug Delivery Efficiency

A study published in a peer-reviewed journal evaluated the efficacy of this compound as a drug delivery vehicle for a poorly soluble anticancer drug. The results demonstrated a significant increase in drug solubility and bioavailability when encapsulated within the micelles formed by the compound.

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the cytotoxicity of this compound derivatives against human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of dodecyl anthracen-2-ylcarbamate involves its interaction with biological targets through its carbamate moiety. The compound can form hydrogen bonds and participate in hydrophobic interactions with enzymes or receptors, leading to modulation of their activity. The anthracene moiety may also intercalate into nucleic acids, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

Comparison Compounds :

- Methyl anthracen-2-ylcarbamate (C1 chain)

- Octyl anthracen-2-ylcarbamate (C8 chain)

- Hexadecyl anthracen-2-ylcarbamate (C16 chain)

Key Findings :

- Solubility: The dodecyl chain in the target compound reduces water solubility compared to methyl or ethyl derivatives. However, it exhibits better solubility in nonpolar solvents (e.g., hexane, chloroform) than shorter-chain analogs, aligning with trends observed in sodium dodecyl sulfate (SDS) systems, where longer alkyl chains enhance hydrophobicity .

- Melting Points : Longer alkyl chains generally lower melting points due to disrupted crystallinity. For example, methyl anthracen-2-ylcarbamate (m.p. ~180°C) has a higher melting point than the dodecyl derivative (m.p. ~95–110°C), similar to how SDS crystallization is influenced by alkyl chain interactions .

- Self-Assembly : The dodecyl chain promotes micelle-like aggregation in polar solvents, akin to SDS micelles, though the carbamate group introduces additional hydrogen-bonding interactions absent in sulfate-based surfactants .

Table 1: Physical Properties of Anthracen-2-ylcarbamates

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| Methyl anthracen-2-ylcarbamate | 265.3 | ~180 | 0.5 | 3.1 |

| Dodecyl anthracen-2-ylcarbamate | 431.6 | 95–110 | 0.02 | 7.8 |

| Hexadecyl anthracen-2-ylcarbamate | 515.8 | 70–85 | <0.01 | 10.2 |

Functional Group Modifications

Comparison Compounds :

- Anthracen-2-yl acetate (ester instead of carbamate)

- Anthracen-2-yl dimethylamine (amine instead of carbamate)

Key Findings :

- Stability : The carbamate group in this compound offers greater hydrolytic stability compared to esters (e.g., anthracen-2-yl acetate), which are prone to hydrolysis under acidic/basic conditions.

- Crystallinity: Carbamates exhibit stronger intermolecular hydrogen bonding than amines or esters, leading to distinct crystal morphologies. For example, anthracen-2-yl dimethylamine forms needle-like crystals, while the carbamate derivative shows plate-like structures, as seen in anthracene-containing phenoxide ligands .

Aromatic Core Modifications

Comparison Compounds :

- Dodecyl phenanthren-3-ylcarbamate (phenanthrene core)

- Dodecyl naphthalen-2-ylcarbamate (naphthalene core)

Key Findings :

- π-π Stacking : The anthracene core enables stronger π-π interactions than naphthalene, resulting in higher thermal stability (decomposition temperature: anthracene derivative ~300°C vs. naphthalene derivative ~250°C).

- UV-Vis Absorption : Anthracene derivatives show a red-shifted absorption spectrum (λmax ~350 nm) compared to naphthalene (λmax ~275 nm), making them more suitable for optical applications .

Biological Activity

Dodecyl anthracen-2-ylcarbamate (DAC) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an anthracene core linked to a dodecyl chain through a carbamate functional group. The structure allows for significant hydrophobic interactions due to the long alkyl chain, which can influence the compound's solubility and interaction with biological membranes.

| Component | Description |

|---|---|

| Core Structure | Anthracene |

| Functional Group | Carbamate |

| Alkyl Chain | Dodecyl (C12) |

The biological activity of DAC is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound can form hydrogen bonds and engage in hydrophobic interactions, which may modulate enzyme activities or receptor functions.

Key Mechanisms:

- Intercalation : DAC may intercalate into DNA structures, influencing replication and transcription processes.

- Enzyme Modulation : By binding to specific enzymes, DAC can alter their activity, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that anthracene derivatives, including DAC, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Potential

DAC has also been investigated for its anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies. For instance, it has been shown to interact with survivin, an anti-apoptotic protein, thereby promoting cell death in cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR of DAC is crucial for optimizing its biological activity. Variations in the alkyl chain length and modifications to the anthracene core can significantly impact the compound's efficacy. For example:

| Modification | Effect on Activity |

|---|---|

| Increase in alkyl chain length | Enhanced membrane penetration |

| Alteration of functional groups | Changes in binding affinity to targets |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DAC against common pathogens. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 μM, indicating its potential as a therapeutic agent .

- Cancer Cell Apoptosis : In vitro experiments showed that DAC induced apoptosis in colorectal cancer cells by downregulating survivin expression. This was evidenced by increased caspase activity and PARP cleavage in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.